(2R,4S)-Hydroxy Itraconazole-d5

LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics

Procure (2R,4S)-Hydroxy Itraconazole-d5 as the definitive deuterated internal standard for LC-MS/MS therapeutic drug monitoring of itraconazole and its active metabolite. With ≥98% purity and five deuterium atoms at the 3-hydroxybutan-2-yl moiety, it co-elutes with hydroxy itraconazole while providing a clear mass shift, eliminating matrix effects and ensuring accuracy within ±9.9–5.0% bias. Validated methods achieve an LLOQ of 1 ng/mL with CVs of 1.2–11.1%, meeting FDA/EMA requirements. This standard enables high-throughput 4.5-minute runs and multiplex antifungal panels from just 100 µL plasma.

Molecular Formula C35H38Cl2N8O5
Molecular Weight 721.6 g/mol
CAS No. 112559-91-8
Cat. No. B1673955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Hydroxy Itraconazole-d5
CAS112559-91-8
SynonymsHydroxyitraconazole;  R 63373;  R-63373;  R63373; 
Molecular FormulaC35H38Cl2N8O5
Molecular Weight721.6 g/mol
Structural Identifiers
SMILESCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
InChIKeyISJVOEOJQLKSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4S)-Hydroxy Itraconazole-d5 (CAS 112559-91-8): Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of Antifungal Metabolites


(2R,4S)-Hydroxy Itraconazole-d5 is a stable isotope-labeled analog of hydroxy itraconazole, the active metabolite of the triazole antifungal drug itraconazole . The compound contains five deuterium atoms substituted at the 3-hydroxybutan-2-yl moiety, resulting in a molecular formula of C35H33D5Cl2N8O5 and a molecular weight of 726.66 g/mol . It is supplied at ≥98% purity and functions exclusively as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of hydroxy itraconazole in biological matrices, including human plasma and serum [1].

Why Unlabeled Hydroxy Itraconazole or Structurally Distinct Internal Standards Cannot Substitute for (2R,4S)-Hydroxy Itraconazole-d5 in Quantitative LC-MS/MS


In LC-MS/MS quantification, the internal standard must exhibit nearly identical chromatographic retention behavior and ionization efficiency as the target analyte to correct for matrix effects and instrument variability. Unlabeled hydroxy itraconazole cannot be used as an internal standard because it is chromatographically indistinguishable from the endogenous analyte, making separate detection impossible [1]. Non-isotopic structural analogs exhibit differential ionization efficiencies, leading to inaccurate quantification due to variable matrix effects that can range from ion suppression to enhancement [2]. Stable isotope-labeled internal standards such as (2R,4S)-Hydroxy Itraconazole-d5 co-elute with the analyte while remaining distinguishable by mass difference, enabling precise correction of these sources of analytical error.

(2R,4S)-Hydroxy Itraconazole-d5: Quantitative Evidence for Analytical Performance Differentiation in LC-MS/MS Quantification


LLOQ Sensitivity: Isotope Dilution with D5-Hydroxy Itraconazole Achieves 1 ng/mL in Human Plasma

When (2R,4S)-Hydroxy Itraconazole-d5 is used as the isotope-labeled internal standard in an LC-MS/MS isotope dilution method, the lower limit of quantification (LLOQ) for hydroxy itraconazole in human plasma is 1 ng/mL using a 100 μL plasma sample [1]. This represents a 10-fold improvement in sensitivity compared to the 10 ng/mL LLOQ reported for a UPLC-MS/MS method that utilized hydroxyitraconazole-D4 as the internal standard [2].

LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics

Recovery Efficiency: D5-Hydroxy Itraconazole Internal Standard Yields 75.7–82.5% Recovery for OH-ITZ in Human Plasma

In a validated LC-MS/MS method employing D5-hydroxyitraconazole as the internal standard for isotope dilution, the recovery of hydroxy itraconazole from human plasma using tert-butyl methyl ether liquid-liquid extraction ranged from 75.68% to 82.52% across the validated concentration range [1]. In contrast, a UPLC-MS/MS method employing hydroxyitraconazole-D4 as the internal standard and solid-phase extraction reported recovery rates ranging from 53.3% to 64.0% for total hydroxy itraconazole [2].

Sample Preparation Extraction Recovery LC-MS/MS Validation

Matrix Effect Mitigation: Isotope Dilution with D5-Hydroxy Itraconazole Achieves Matrix Effect Variability <9.2%

A multiplex UPLC-MS/MS method for simultaneous quantification of eight antifungal agents and metabolites in human plasma employed deuterated isotopic compounds, including (2R,4S)-Hydroxy Itraconazole-d5, as internal standards. This method achieved matrix effect variability of less than 9.2% across the validated analytical range for all analytes [1]. In comparison, a UPLC-MS/MS method using hydroxyitraconazole-D4 as the internal standard reported matrix effect variability ranging from 79.1% to 109.4% for total hydroxy itraconazole, representing substantially wider and less predictable ion suppression/enhancement [2].

Matrix Effect Ion Suppression LC-MS/MS Validation

Precision and Accuracy: Isotope Dilution with D5-Hydroxy Itraconazole Yields Intra- and Inter-Assay CV <11% and Bias -9.9% to +5%

Methods employing deuterated isotopic internal standards including (2R,4S)-Hydroxy Itraconazole-d5 for the quantification of hydroxy itraconazole in human plasma have demonstrated intra- and inter-assay precision (coefficient of variation) ranging from 1.2% to 11.1% and intra- and inter-assay accuracy (bias) ranging from -9.9% to +5% across the validated clinical concentration range [1]. In contrast, an HPLC-APCI-MS method using itraconazole-d5 as the internal standard for hydroxy itraconazole quantification reported intra- and inter-assay imprecision <6.3% but with a more restricted linear range and lower overall throughput [2].

Assay Precision Accuracy Method Validation

Analyte Specificity: (2R,4S)-Hydroxy Itraconazole-d5 Enables Simultaneous Multiplex Quantification of 8 Antifungals in 7-Minute Run

A validated multiplex UPLC-MS/MS method employing (2R,4S)-Hydroxy Itraconazole-d5 as one of several deuterated isotopic internal standards enables the simultaneous quantification of eight antifungal agents and metabolites—including fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin—from a single 100 μL plasma sample in a 7-minute chromatographic run [1]. In contrast, an earlier HPLC-APCI-MS method using only itraconazole-d5 as the internal standard required a 2-hour turnaround time per patient sample for a smaller panel of four analytes [2].

Multiplex Assay High-Throughput Therapeutic Drug Monitoring

Optimal Procurement Scenarios for (2R,4S)-Hydroxy Itraconazole-d5 in Research and Clinical Laboratory Settings


Clinical Therapeutic Drug Monitoring of Itraconazole and Its Active Metabolite

(2R,4S)-Hydroxy Itraconazole-d5 is the recommended internal standard for clinical laboratories implementing LC-MS/MS-based therapeutic drug monitoring (TDM) of itraconazole and its active metabolite hydroxy itraconazole. The method employing this internal standard achieves an LLOQ of 1 ng/mL [1], which is essential for detecting sub-therapeutic trough concentrations in patients with impaired absorption or poor adherence. The low matrix effect variability (<9.2%) and high precision (CV 1.2–11.1%) [2] ensure that patient results meet clinical decision-making reliability standards and comply with regulatory requirements for clinical laboratory testing.

Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

For CROs and pharmaceutical companies conducting GLP-compliant pharmacokinetic studies or bioequivalence trials of itraconazole formulations, (2R,4S)-Hydroxy Itraconazole-d5 enables method validation that meets FDA and EMA bioanalytical guidelines. The isotope dilution approach with this D5 internal standard provides recovery rates of 75.68–82.52% [1] and accuracy within -9.9% to +5% [2], both of which fall within the ±15% acceptance criteria required for regulated bioanalysis. The validated 4.5-minute LC-MS/MS run time [1] also supports the high sample throughput demands of multi-period crossover bioequivalence studies.

Multiplex Antifungal Panel Quantification for Clinical Research

Research laboratories investigating antifungal pharmacokinetics in special populations (e.g., cystic fibrosis patients, immunocompromised hosts, or pediatric populations) benefit from the multiplex capability enabled by (2R,4S)-Hydroxy Itraconazole-d5. In a validated UPLC-MS/MS method, this internal standard is part of a deuterated internal standard cocktail that permits simultaneous quantification of eight antifungal agents and metabolites from a single 100 μL plasma sample in a 7-minute run [1]. This multiplex approach reduces sample volume requirements and per-analyte analytical costs, making it ideal for longitudinal pharmacokinetic studies in vulnerable patient populations where blood volume is limited.

Method Development and Validation in Academic Core Mass Spectrometry Facilities

Academic core mass spectrometry facilities tasked with developing and validating robust LC-MS/MS assays for antifungal TDM or clinical research should procure (2R,4S)-Hydroxy Itraconazole-d5 as the preferred internal standard. The compound's demonstrated performance characteristics—including matrix effect variability <9.2%, intra- and inter-assay CV 1.2–11.1%, and accuracy bias -9.9% to +5% [1]—provide a validated benchmark that facilitates efficient method transfer and cross-laboratory harmonization. This reduces the time and resources required for de novo method validation and ensures that assays are fit for purpose upon initial implementation.

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